

Spectroscopic Data of Dicyclohexylamine: An Indepth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **dicyclohexylamine**, a secondary amine with wide applications in various industrial processes, including as a corrosion inhibitor, an antioxidant in rubber and plastics, and a precursor in chemical synthesis. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control. This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data obtained from the NMR and Mass Spectrometric analysis of **dicyclohexylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data of **Dicyclohexylamine**



Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Solvent	Instrument Frequency
~2.55 - 2.60	m	2H	CH-N	CDCl₃	400 MHz
~1.84 - 1.88	m	4H	Cyclohexyl CH2	CDCl₃	400 MHz
~1.70 - 1.74	m	4H	Cyclohexyl CH ₂	CDCl₃	400 MHz
~1.57 - 1.63	m	2H	Cyclohexyl CH ₂	CDCl₃	400 MHz
~1.02 - 1.25	m	10H	Cyclohexyl CH ₂	CDCl₃	400 MHz
~0.7	s (broad)	1H	N-H	CDCl₃	400 MHz

Note: The chemical shifts and multiplicities are approximate due to the complex and overlapping nature of the signals from the cyclohexyl rings.

Table 2: ¹³C NMR Spectroscopic Data of **Dicyclohexylamine**[1]

Chemical Shift (δ) ppm	Assignment	Solvent	Instrument Frequency
53.17	CH-N	CDCl₃	25.16 MHz
34.51	Cyclohexyl CH₂	CDCl₃	25.16 MHz
26.32	Cyclohexyl CH₂	CDCl₃	25.16 MHz
25.39	Cyclohexyl CH₂	CDCl₃	25.16 MHz

Mass Spectrometry (MS)

Table 3: Electron Ionization (EI) Mass Spectrometry Data of **Dicyclohexylamine**[2]



Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Assignment
181	13.9	[M] ⁺ (Molecular Ion)
182	1.9	[M+1]+
152	3.2	[M - C₂H₅] ⁺
138	100.0	[M - C₃H₁]+ (Base Peak)
139	10.9	
125	1.6	
124	1.5	
110	2.7	_
100	5.5	_
98	4.9	_
96	1.9	_
83	5.0	 [C ₆ H ₁₁] ⁺
82	7.7	
81	3.1	_
70	2.7	_
69	1.4	_
68	1.9	_
67	2.6	
56	39.2	_
55	12.5	_
54	2.7	_
53	2.0	_
44	9.1	



43	3.5
42	1.8
41	12.6
39	3.5
30	4.4
29	3.9
28	4.1
27	2.8

Infrared (IR) Spectroscopy

The IR spectrum of **dicyclohexylamine** exhibits characteristic absorption bands corresponding to the vibrations of its functional groups. As a neat liquid, the spectrum will prominently feature:

- N-H Stretch: A weak to medium absorption band in the region of 3300-3500 cm⁻¹. For secondary amines, this is a single peak.
- C-H Stretch (Aliphatic): Strong absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) due to the C-H stretching vibrations of the cyclohexyl rings.
- C-H Bend: Absorption bands in the region of 1440-1470 cm⁻¹ corresponding to the scissoring and bending vibrations of the CH₂ groups.
- C-N Stretch: A medium to weak absorption band in the range of 1020-1250 cm⁻¹ for the C-N stretching vibration.

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy



3.1.1. Sample Preparation

- For ¹H NMR: Accurately weigh 5-10 mg of dicyclohexylamine into a clean, dry vial.
- For ¹³C NMR: Accurately weigh 20-50 mg of **dicyclohexylamine** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.
- Gently swirl the vial to ensure the sample is completely dissolved.
- Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
- If required, add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
- · Cap the NMR tube securely.

3.1.2. Data Acquisition

- Spectrometer: A 400 MHz (for ¹H) or 100 MHz (for ¹³C) NMR spectrometer.
- ¹H NMR Parameters:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32
 - Acquisition Time: 3-4 seconds
 - Relaxation Delay: 1-2 seconds
 - Spectral Width: 0-12 ppm
- ¹³C NMR Parameters:
 - Pulse Sequence: Proton-decoupled single-pulse sequence.
 - Number of Scans: 1024 or more, depending on sample concentration.



Acquisition Time: 1-2 seconds

Relaxation Delay: 2-5 seconds

Spectral Width: 0-220 ppm

3.1.3. Data Processing

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase correct the resulting spectrum.
- Perform baseline correction.
- Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) or the TMS signal.
- Integrate the peaks in the ¹H NMR spectrum.
- Identify the peak positions in both ¹H and ¹³C NMR spectra.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)

- Place a single drop of dicyclohexylamine onto the surface of a clean, dry potassium bromide (KBr) salt plate.
- Carefully place a second KBr plate on top, spreading the liquid into a thin film.
- Alternatively, for an instrument with an Attenuated Total Reflectance (ATR) accessory, place a drop of the neat liquid directly onto the ATR crystal.

3.2.2. Data Acquisition

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Parameters:



∘ Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32

- Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal).
- Place the prepared sample in the spectrometer's sample holder.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

- Prepare a dilute solution of dicyclohexylamine (approximately 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
- 3.3.2. Data Acquisition (Electron Ionization Gas Chromatography-Mass Spectrometry)
- Instrument: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
- GC Parameters:

Injection Volume: 1 μL

Injector Temperature: 250 °C

Carrier Gas: Helium

- Column: A non-polar capillary column (e.g., DB-5ms).
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min.







MS Parameters:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV

Source Temperature: 230 °C

Mass Range: 40-500 m/z

3.3.3. Data Analysis

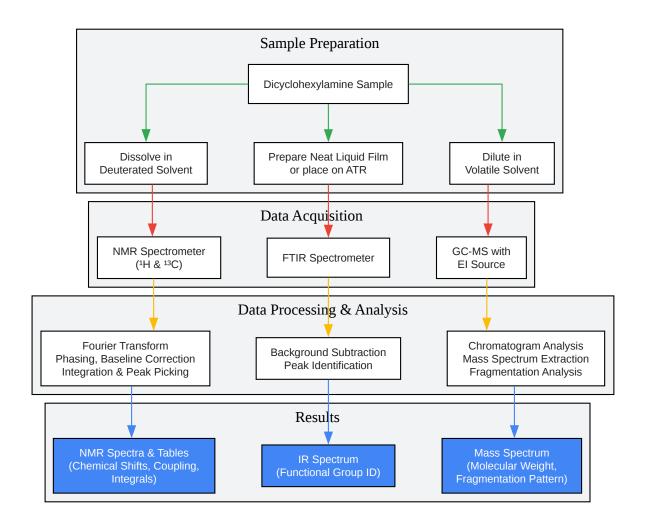
• The total ion chromatogram (TIC) will show the retention time of dicyclohexylamine.

- The mass spectrum corresponding to the dicyclohexylamine peak is analyzed to identify the molecular ion and the major fragment ions.
- The fragmentation pattern can be compared with library spectra for confirmation.

Visualized Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **dicyclohexylamine**.





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Caption: General workflow for the spectroscopic analysis of **dicyclohexylamine**.

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References



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